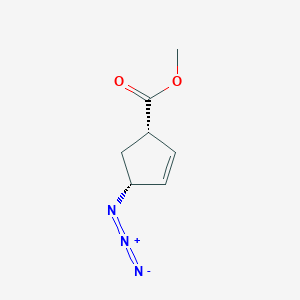

methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate

Description

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is a bicyclic compound featuring a cyclopentene ring with an azido (-N₃) group at the 4-position and a methyl ester (-COOCH₃) at the 1-position. The stereochemistry (1S,4R) indicates a cis-configuration of these substituents. Azides are highly reactive functional groups, commonly employed in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and as intermediates in the synthesis of amines or heterocycles . The strained cyclopentene ring and electron-withdrawing ester group further influence its reactivity, making it valuable in pharmaceutical and materials science applications, particularly in stereoselective syntheses .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(4-5)9-10-8/h2-3,5-6H,4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

FQONXKMKJKEHQD-RITPCOANSA-N |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](C=C1)N=[N+]=[N-] |

Canonical SMILES |

COC(=O)C1CC(C=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentene derivative.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: Reduction of the azido group can yield amines.

Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Nitrocyclopentene derivatives.

Reduction: Aminocyclopentene derivatives.

Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate can be elucidated by comparing it with analogous cyclopentene and cycloalkane derivatives. Key differences in substituents, ring size, and stereochemistry significantly affect reactivity, stability, and applications.

Functional Group Variations

- Reactivity Contrasts: The azide group enables rapid cycloaddition reactions, unlike the amine or acetamido derivatives, which are more suited for nucleophilic substitutions or hydrogen bonding . The hydrochloride salt of the amino derivative () enhances water solubility, critical for biological assays, whereas the azide’s hydrophobicity favors organic-phase reactions .

Ring Size and Substituent Position

- Stereoelectronic Effects :

- The cyclopent-2-ene configuration in the target compound allows conjugation between the double bond and ester group, stabilizing the molecule compared to cyclopent-1-ene derivatives .

- Cyclobutane derivatives () exhibit higher ring strain, making them more reactive in [2+2] cycloadditions or polymerizations .

Research Findings and Data Tables

Thermodynamic and Kinetic Data

Biological Activity

Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 167.17 g/mol

- Structure : The compound features an azido group which is known for its reactivity and potential applications in bioorthogonal chemistry.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly those involving nucleophiles. The azido group can be utilized for click chemistry, allowing for the conjugation with biomolecules, which enhances its utility in drug development and biochemical studies.

Antiviral Activity

Research indicates that derivatives of cyclopentene compounds have shown promise as antiviral agents. For instance, this compound may serve as an intermediate in the synthesis of neuraminidase inhibitors like peramivir, which are crucial in treating influenza viruses . The mechanism involves inhibiting viral replication by blocking the neuraminidase enzyme, thereby preventing the release of new viral particles.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have shown that similar cyclopentene derivatives can interfere with oncogenic pathways. For example, they may inhibit protein-protein interactions critical for cancer cell proliferation . The azido group could facilitate the development of targeted therapies that selectively induce apoptosis in cancer cells.

Synthesis and Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological properties. The synthesis involved a multi-step process that highlighted the versatility of cyclopentene derivatives in medicinal chemistry .

| Study | Year | Findings |

|---|---|---|

| Synthesis of Derivatives | 2023 | Demonstrated effective synthesis methods for cyclopentene derivatives with antiviral properties. |

| Anticancer Activity Evaluation | 2024 | Highlighted potential mechanisms by which cyclopentene derivatives inhibit cancer cell growth through disruption of signaling pathways. |

In Vitro Studies

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. These studies measured cell viability using assays such as MTT and apoptosis assays to confirm the compound's efficacy in inducing cell death in malignant cells .

Q & A

Q. What synthetic routes are commonly employed for the preparation of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves introducing the azide group via nucleophilic substitution or Staudinger-type reactions. Critical steps include:

- Solvent selection : Ethyl acetate and dichloromethane are used for solubility and phase separation during workup .

- Temperature control : Cooling to below 10°C minimizes side reactions during azide incorporation .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate) ensures high purity .

- Yield optimization : Stoichiometric equivalence of reactants (e.g., 1:1 molar ratio of azide precursor to cyclopentene derivatives) and inert atmosphere reduce decomposition .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

Methodological Answer:

- 1H NMR : Look for signals corresponding to the cyclopentene protons (δ 2.05–1.99 ppm, multiplet) and the methyl ester group (δ 3.82 ppm, singlet) .

- 13C NMR : The carbonyl carbon of the ester group appears at ~170 ppm, while the azide-bearing carbon resonates near 60–70 ppm .

- IR spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azide group .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C₈H₁₁N₃O₂: 181.0852) .

Q. What stability considerations are critical for handling and storing this azide-containing compound?

Methodological Answer:

- Storage : Store at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis .

- Handling : Use explosion-proof equipment due to azide sensitivity to shock and heat. Avoid metal catalysts (e.g., copper) to prevent unintended reactions .

- Stability testing : Monitor via periodic TLC or HPLC to detect decomposition products (e.g., amine derivatives from azide reduction) .

Advanced Questions

Q. How is stereochemical control at the 1S and 4R positions achieved during synthesis, and what analytical methods validate enantiomeric purity?

Methodological Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (1S,4R)-4-aminocyclopent-2-ene derivatives) to preserve stereochemistry .

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL derivatives) in Mitsunobu or Sharpless epoxidation reactions ensure stereoselectivity .

- Validation : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) confirms enantiomeric excess (>98%). Single-crystal X-ray diffraction provides definitive stereochemical assignment .

Q. What are the applications of this compound in bioorthogonal chemistry, and how can reaction conditions be optimized for biological systems?

Methodological Answer:

- Click chemistry : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize by:

- Catalyst : Use tris(triazolylmethyl)amine ligands to enhance reaction rates in aqueous media .

- pH : Maintain physiological pH (7.4) for compatibility with biomolecules .

- Temperature : Reactions at 37°C mimic in vivo conditions while minimizing side reactions .

- Biosensor development : Functionalize cyclopentene derivatives with fluorophores for real-time tracking in cellular systems .

Q. How can researchers resolve discrepancies in reported molecular weights or structural data for similar cyclopentene derivatives?

Methodological Answer:

- Cross-validation : Compare data from multiple techniques (e.g., NMR, HRMS, elemental analysis) .

- Database alignment : Consult authoritative sources like PubChem or EPA DSSTox for validated entries .

- Case study : For the molecular formula C₆H₁₀ClNO₂ vs. C₆H₉ClNO₂, confirm protonation states (e.g., hydrochloride salts in vs. free bases in ) via titration or ion chromatography .

Q. What strategies mitigate hazards associated with the azide group during large-scale synthesis?

Methodological Answer:

- Dilution principle : Conduct reactions in diluted solutions to reduce exothermic risks .

- Alternative azide sources : Use sodium azide in controlled, flow-reactor systems to minimize accumulation .

- Quenching protocols : Post-reaction, treat mixtures with sodium nitrite and ascorbic acid to decompose residual azides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.